REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:16]([c:17]2[cH:18][cH:19][c:20]([CH3:21])[cH:22][cH:23]2)(=[O:24])=[O:25])[cH:6][c:7]([C:12]([F:13])([F:14])[F:15])[c:8]([O:10][CH3:11])[cH:9]1.[ClH:28].[Na+:27].[OH-:26].[OH2:29]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([OH:26])[cH:6][c:7]([C:12]([F:13])([F:14])[F:15])[c:8]([O:10][CH3:11])[cH:9]1
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Name
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COc1cc(C(C)C)c(S(=O)(=O)c2ccc(C)cc2)cc1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(C)C)c(S(=O)(=O)c2ccc(C)cc2)cc1C(F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COc1cc(C(C)C)c(O)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |